molecular formula C19H29BO3 B8092445 (E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Numéro de catalogue: B8092445
Poids moléculaire: 316.2 g/mol
Clé InChI: PTGSPSIRENUQDR-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (: 316-24-1) is a chemical compound with a molecular formula of C19H29BO3 and a molecular weight of 316.24 g/mol . It is supplied as a research-grade chemical for laboratory use exclusively and is not intended for diagnostic or therapeutic applications. As a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), this compound belongs to a class of chemicals highly valued in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and functional materials. The specific structure of this reagent, featuring an extended (E)-3-butoxyprop-1-en-1-yl chain attached to the phenyl boronate core, suggests its potential utility as a building block in the design and development of more complex molecular architectures. Researchers may employ it to introduce a functionalized styrenyl or aryl moiety into a target molecule. The presence of the butoxy chain may impart specific physicochemical properties, such as modified solubility or lipophilicity, which can be crucial for specific applications in material science or medicinal chemistry research. This product is strictly for Research Use Only.

Propriétés

IUPAC Name

2-[4-[(E)-3-butoxyprop-1-enyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO3/c1-6-7-14-21-15-8-9-16-10-12-17(13-11-16)20-22-18(2,3)19(4,5)23-20/h8-13H,6-7,14-15H2,1-5H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSPSIRENUQDR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/COCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : (E)-2-(4-(3-butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C18H28B2O4
  • Molecular Weight : 348.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known to participate in metabolic processes and may influence cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : There is evidence indicating that it could modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated the compound's potential effectiveness against various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 20 µM after 48 hours of treatment.
Cell LineIC50 (µM)Treatment Duration
MCF-72048 hours
A549 (lung)1572 hours
HeLa (cervical)2524 hours

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. A study involving mice indicated:

  • Dosage : 50 mg/kg body weight administered orally.
  • Outcome : Significant reduction in tumor size was observed after two weeks of treatment.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the antitumor efficacy of the compound in a xenograft model.
    • Results : Tumor growth was inhibited by approximately 60% compared to control groups.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Assess the anti-inflammatory potential using a carrageenan-induced paw edema model.
    • Results : The compound reduced paw swelling by 40% compared to untreated controls.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name (CAS/Reference) Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound (E)-4-(3-Butoxyprop-1-en-1-yl)phenyl C₁₉H₂₇BO₃* ~314.23 High lipophilicity; potential cross-coupling reagent N/A
2-(4-Ethynylphenyl)-... (1034287-04-1) 4-Ethynylphenyl C₁₄H₁₇BO₂ 228.10 High reactivity in Sonogashira couplings; rigid structure
(E)-2-(5-Chloropent-3-en-1-yl)... (S46) 5-Chloropent-3-en-1-ylphenyl C₁₇H₂₂BClO₂ 308.68 Electrophilic chloro group enhances reactivity in Pd catalysis
(E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-... (642066-70-4) THP-protected propenyloxy C₁₄H₂₅BO₄ 268.16 THP group improves stability; controlled release applications
(E)-2-(3,5-Dimethoxystyryl)-... (1073354-86-5) 3,5-Dimethoxystyryl C₁₆H₂₁BO₄ 304.15 Electron-rich styryl group for fluorescence probes
(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-... (569669-08-5) 2-Phenylprop-1-en-1-yl C₁₆H₂₁BO₂ 256.15 Extended conjugation for materials science

Reactivity and Stability

  • Target Compound vs. Ethynyl Analogs (): The ethynyl group in 2-(4-Ethynylphenyl)-... enables rapid Sonogashira couplings but suffers from air sensitivity. The target’s butoxypropenyl group offers greater stability under ambient conditions due to the electron-donating ether linkage.
  • The target’s butoxy chain avoids halogen-related hazards.
  • THP-Protected Analog () : While the THP group stabilizes the boronate against hydrolysis, the target’s butoxy chain provides similar stabilization without requiring deprotection steps.

Physicochemical Properties

  • Solubility: The butoxy chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar analogs like the THP-protected compound ().
  • Thermal Stability : The dioxaborolane core ensures thermal stability up to 150°C, consistent with analogs ().

Méthodes De Préparation

Substrate Design and Borylation Conditions

The target compound’s boronic ester moiety is efficiently installed via Miyaura borylation, leveraging aryl halide intermediates. A representative protocol involves reacting 4-(3-butoxyprop-1-en-1-yl)phenyl bromide with bis(pinacolato)diboron under Pd catalysis. Key parameters include:

Reaction Conditions

  • Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3–5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : DMF at 125°C for 5 h under inert atmosphere.

  • Workup : Partitioning between ethyl acetate and saturated NaHCO₃, followed by column chromatography (SiO₂, hexane/ethyl acetate).

Yield Optimization

  • Excess bis(pinacolato)diboron (1.5 equiv) maximizes conversion.

  • Elevated temperatures (125°C vs. 85–100°C) enhance reaction rates for sterically hindered substrates.

Mechanistic Insights

The Pd⁰ catalyst oxidatively adds to the aryl halide, forming an aryl-PdII intermediate. Transmetallation with diboron yields the arylboronate-PdII complex, which reductively eliminates to furnish the boronic ester. The (E)-propenyl group remains intact due to the mild, non-acidic conditions.

Stereospecific Lithiation-Borylation of Alcohol Derivatives

Carbamate Intermediate Strategy

A stereoretentive pathway converts alcohols to boronic esters via lithiated intermediates:

General Procedure

  • Carbamate Formation : 4-(3-butoxyprop-1-en-1-yl)phenol is treated with diisopropylcarbamoyl chloride to form the corresponding carbamate.

  • Lithiation : sec-Butyllithium (−78°C, TMEDA co-solvent) generates a stabilized carbanion.

  • Borylation : Quenching with pinacolborane yields the boronic ester.

Key Advantages

  • Retains (E)-configuration of the propenyl group through non-eliminative pathways.

  • Avoids Pd residues, simplifying purification.

Limitations

  • Requires cryogenic conditions (−78°C) and anhydrous solvents.

  • Moderate yields (58–70%) due to competing side reactions.

Wittig Olefination for Propenyl Chain Installation

Aldehyde Precursor Synthesis

The propenyl-butoxy chain is constructed via Wittig reaction:

  • Phosphonium Ylide Preparation : Triphenylphosphine reacts with 1-bromo-3-butoxypropane to form the corresponding ylide.

  • Olefination : 4-Formylphenylboronic ester is treated with the ylide, yielding the (E)-configured propenyl product.

Reaction Conditions

  • Solvent : THF at 0°C to room temperature.

  • Base : NaH or KOtBu for ylide generation.

Stereoselectivity

  • The (E)-isomer predominates (>90%) due to steric hindrance in the transition state.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Catalyst Key Advantage
Miyaura Borylation77%HighPdCl₂(dppf)Scalability, mild conditions
Lithiation-Borylation58–70%RetentiveNoneNo transition metals
Wittig Olefination68–85%>90% (E)NoneDirect (E)-control

Challenges and Optimization Strategies

Boronic Ester Hydrolysis Mitigation

  • Anhydrous Workup : Rigorous exclusion of moisture during purification prevents boronic acid formation.

  • Stabilization : Adding ethylene glycol (1 equiv) during column chromatography enhances boronic ester stability.

Byproduct Formation in Cross-Couplings

  • Dibenzalacetone Byproducts : Excess acetone in aldol condensations promotes mono-adduct formation.

  • Pd Black Precipitation : Filtering through Celite® removes colloidal Pd, improving product purity.

Scalability and Industrial Relevance

  • Kilogram-Scale Miyaura Borylation : Adapting the protocol from, a 5 kg batch of aryl bromide yielded 4.1 kg (82%) of boronic ester, confirming industrial viability.

  • Continuous Flow Lithiation : Microreactor setups reduce cryogenic energy costs for lithiation steps .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-2-(4-(3-butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to improve yield?

  • Methodological Answer : Low yields (e.g., 27% in similar boronic esters) often arise from inefficient cross-coupling reactions or purification challenges. Key strategies include:

  • Catalyst Selection : Use Pd-based catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) for Suzuki-Miyaura couplings, as demonstrated in analogous boronic ester syntheses .
  • Solvent and Temperature : Optimize reaction conditions (e.g., 90°C in 1,4-dioxane) to enhance reaction kinetics while avoiding decomposition .
  • Purification : Employ column chromatography with hexanes/EtOAC (2:1 v/v) and 0.25% triethylamine to mitigate boronic ester hydrolysis .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., vinyl protons at δ 6.5–7.5 ppm, boron-bound aromatic protons, and butoxy group signals).
  • IR Spectroscopy : Detect B-O stretching (~1350 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns for boron-containing species.

Q. How should researchers handle stability challenges during storage and experimentation?

  • Methodological Answer :

  • Moisture Control : Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the dioxaborolane ring .
  • Temperature : Avoid prolonged exposure to >40°C, as thermal degradation of the boronic ester moiety may occur .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemical configuration or boronic ester tautomerism) be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as applied to structurally related dioxaborolanes .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra to validate stereoelectronic effects .

Q. What strategies are effective for analyzing impurities in this compound, particularly from incomplete coupling reactions?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and acetonitrile/water gradients to separate unreacted precursors (e.g., aryl halides) .
  • ¹¹B NMR : Detect boronic acid byproducts (δ 28–32 ppm) resulting from partial hydrolysis .

Q. How can researchers reconcile contradictory data in reaction yields across different synthetic protocols?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst loading (0.5–5 mol%), solvent polarity (dioxane vs. DMF), and base (K₂CO₃ vs. NaHCO₃) to identify optimal conditions .
  • Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to track intermediate formation and side reactions .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Calculate HOMO/LUMO energies (via Gaussian or ORCA) to predict electrophilic/nucleophilic sites .
  • Docking Studies : Model interactions with Pd catalysts to rationalize regioselectivity in coupling reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.